Home > Products > Screening Compounds P9175 > 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one
2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one - 21131-34-0

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-2746688
CAS Number: 21131-34-0
Molecular Formula: C7H12N4O
Molecular Weight: 168.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one is a nitrogen-containing heterocyclic compound that belongs to the dihydropyrimidinone family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The structure features a hydrazinyl group at the second position and a propyl substituent at the sixth position of the dihydropyrimidinone ring.

Source and Classification

This compound can be synthesized through various methods, primarily involving the Biginelli reaction, which is a well-known multi-component reaction that typically involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The classification of 2-hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one falls under the category of organic compounds with significant interest in pharmaceutical applications due to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 2-hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one can be achieved through several methodologies:

  1. Biginelli Reaction: This classic method involves the condensation of propionaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst. Variations include using different catalysts such as ionic liquids or natural catalysts like cuttlebone for greener synthesis approaches .
  2. Hydrazinolysis: The compound can also be synthesized by hydrazinolysis of suitable precursors, leading to the formation of hydrazine derivatives that can subsequently cyclize to form the dihydropyrimidinone structure .

Technical Details

The reaction conditions often include refluxing in ethanol or other solvents, with variations in temperature and pressure depending on the specific methodology employed. For example, microwave-assisted synthesis has been shown to enhance yields and reduce reaction times significantly compared to traditional heating methods .

Molecular Structure Analysis

Structure

The molecular formula for 2-hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one is C₈H₁₃N₅O. The structure consists of a six-membered dihydropyrimidine ring with:

  • A hydrazinyl substituent (-NH-NH₂) at position two.
  • A propyl group (-C₃H₇) at position six.
  • A carbonyl group (C=O) at position four.

Data

The compound's molecular weight is approximately 179.23 g/mol. Its structural features can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Reactions Analysis

Reactions

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one can undergo several chemical reactions:

  1. Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds or other derivatives.
  2. Condensation Reactions: It can participate in further condensation reactions to form more complex heterocycles.
  3. Substitution Reactions: The presence of reactive functional groups allows for substitution reactions with various electrophiles.

Technical Details

Reactions are typically carried out under controlled conditions to ensure selectivity and yield optimization. For example, oxidation reactions may require specific oxidizing agents and conditions to avoid overoxidation or degradation of the dihydropyrimidine core.

Mechanism of Action

Process

The mechanism of action for compounds like 2-hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one often involves interactions with biological targets such as enzymes or receptors. The hydrazinyl moiety may contribute to its biological activity by forming covalent bonds with nucleophilic sites in proteins or nucleic acids.

Data

Research indicates that derivatives of dihydropyrimidines exhibit various pharmacological effects, including antimicrobial, antiviral, and anticancer activities . The exact mechanism may vary depending on the specific derivative and its target.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Generally soluble in polar solvents like ethanol and dimethyl sulfoxide but insoluble in non-polar solvents.
  • Stability: Stability may vary based on substituents; typically stable under standard laboratory conditions but sensitive to strong acids or bases.
Applications

Scientific Uses

The potential applications of 2-hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one include:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases due to its bioactive properties.
  2. Biochemical Research: Utilized in studies exploring enzyme inhibition or interaction with biological macromolecules.
  3. Agricultural Chemistry: Potential use in developing agrochemicals due to antimicrobial properties.
Introduction to Dihydropyrimidinone Scaffolds in Medicinal Chemistry

Historical Evolution of Dihydropyrimidinone-Based Drug Discovery

The dihydropyrimidinone (DHPM) scaffold represents one of medicinal chemistry's most versatile privileged structures, with a rich history spanning over a century of scientific investigation. The foundation of DHPM chemistry was established in 1893 when Italian chemist Pietro Biginelli first reported the acid-catalyzed cyclocondensation reaction of ethyl acetoacetate, benzaldehyde, and urea [1] [3] [5]. This pioneering multicomponent reaction, now universally known as the Biginelli reaction, provided efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) through a remarkably simple one-pot synthesis. Despite its elegant simplicity, the Biginelli reaction remained largely unexplored for nearly nine decades, described in most chemistry texts merely as a historical curiosity without significant practical application [3] [5].

The landscape of DHPM research underwent a transformative shift in the 1970s-1980s when medicinal chemists recognized the extraordinary pharmacological potential embedded within this heterocyclic framework. This resurgence coincided with the broader scientific recognition that privileged structures—molecular scaffolds capable of interacting with multiple biological targets—could dramatically accelerate drug discovery efforts [1] [5]. The DHPM core attracted particular interest due to its striking structural similarity to naturally occurring pyrimidine bases (cytosine, thymine, and uracil) that serve as fundamental building blocks of nucleic acids [1] [3]. This natural connection suggested that synthetic DHPM derivatives might interact with biological systems in pharmacologically meaningful ways, prompting systematic investigation into their therapeutic potential.

Table 1: Historical Milestones in Dihydropyrimidinone-Based Drug Development

Time PeriodKey AdvancementSignificance
1893Discovery of Biginelli reactionEstablished foundational synthetic methodology for DHPM scaffold
1970s-1980sRecognition as privileged structureRenewed interest in medicinal chemistry applications
1990sIdentification of marine alkaloids (Batzelladines)Revealed natural DHPM derivatives with anti-HIV activity
1999Discovery of MonastrolFirst cell-permeable mitotic kinesin Eg5 inhibitor
Early 2000sDevelopment of L-771,688Selective α1a-adrenoceptor antagonist for urological conditions
2000s-PresentExpansion to multiple therapeutic areasValidation across anticancer, antimicrobial, antidiabetic applications

The 1990s witnessed several landmark discoveries that cemented the therapeutic relevance of DHPM derivatives. Researchers identified structurally complex marine natural products, particularly Batzelladine alkaloids, that incorporated the DHPM scaffold and demonstrated potent inhibition of HIV gp-120 binding to CD4 cells [1] [5]. This discovery provided compelling evidence that the DHPM framework could serve as a viable platform for developing antiviral agents. The subsequent identification of monastrol in 1999 represented a watershed moment in DHPM-based drug discovery [1] [5]. This relatively simple DHPM derivative emerged as the first cell-permeable, reversible inhibitor of the mitotic kinesin Eg5, demonstrating that synthetic DHPMs could achieve exquisite target selectivity while maintaining favorable pharmacokinetic properties. Monastrol's ability to selectively inhibit a crucial mitotic regulator without affecting other kinesins validated DHPMs as promising scaffolds for anticancer drug development [1] [5].

The mechanistic understanding and synthetic methodology surrounding DHPMs advanced significantly in the early 21st century. Researchers developed asymmetric versions of the Biginelli reaction, enabling enantioselective synthesis of chiral DHPM derivatives [5]. This technological advancement proved crucial for optimizing receptor interactions, as evidenced by the development of (S)-L-771,688, a selective α1a-adrenoceptor antagonist that reached clinical evaluation for benign prostatic hyperplasia [1] [5]. Concurrently, medicinal chemists systematically explored structural modifications to the classical Biginelli components (aldehyde, β-dicarbonyl, and urea/thiourea), vastly expanding the chemical diversity accessible through this versatile reaction [5]. The introduction of alternative synthetic strategies, including Atwal's modification and Kappe's enone-based approach, addressed limitations of the classical Biginelli conditions and enabled access to previously inaccessible DHPM derivatives [1] [5].

Scheme 1: Classical Biginelli Reaction Mechanism

Ethyl acetoacetate + Aldehyde + Urea/Thiourea → [Acid Catalyst] → 3,4-Dihydropyrimidin-2(1H)-(thio)one (DHPM)

The remarkable breadth of biological activities exhibited by DHPM derivatives soon became apparent through systematic pharmacological investigations. Beyond their established cardiovascular effects (inspired by structural similarities to 1,4-dihydropyridine calcium channel blockers), DHPM derivatives demonstrated significant anticancer, antimicrobial, anti-inflammatory, antioxidant, and metabolic activities [1] [3] [5]. The structural adaptability of the DHPM core facilitated optimization for diverse therapeutic targets, enabling the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. This versatility is exemplified by 5-fluorouracil, an anticancer agent that incorporates a pyrimidine core structurally analogous to DHPMs and functions through irreversible inhibition of thymidylate synthase [5].

Table 2: Pharmacological Spectrum of Dihydropyrimidinone Derivatives

Therapeutic AreaExemplar CompoundMolecular Target
AnticancerMonastrolMitotic kinesin Eg5
AntiviralBatzelladine AHIV gp-120-CD4 binding
Cardiovascular(R)-SQ 32926Calcium channels
AntimicrobialNitractinTrachoma virus/bacteria
AntidiabeticUnspecified DHPM derivativesα-Glucosidase
NeurologicalEmivirineHIV reverse transcriptase

The contemporary landscape of DHPM-based drug discovery reflects a mature field with established clinical relevance and ongoing innovation. Recent advances include the development of green chemistry approaches for DHPM synthesis, structure-based design of target-specific inhibitors, and exploration of novel therapeutic applications [3] [5] [8]. The privileged status of the DHPM scaffold is further evidenced by its presence in multiple clinically approved drugs across diverse therapeutic categories, including idoxuridine (antiviral), emivirine (antiretroviral), and various calcium channel modulators [5]. This remarkable journey—from a 19th-century chemical curiosity to a 21st-century medicinal chemistry cornerstone—exemplifies how systematic investigation of privileged structures can yield transformative therapeutic advances across multiple disease domains.

Role of Hydrazinyl Substituents in Modulating Bioactivity

The strategic introduction of hydrazinyl substituents to the dihydropyrimidinone core represents a sophisticated molecular design approach to enhance pharmacological properties and expand therapeutic applications. Hydrazinyl-functionalized DHPM derivatives, exemplified by 2-hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one (molecular formula: C₇H₁₂N₄O; molecular weight: 168.20 g/mol), demonstrate distinctive physicochemical and biological profiles compared to their non-hydrazinated counterparts [6] . The presence of the -NH-NH₂ moiety at position 2 of the pyrimidine ring introduces unique hydrogen-bonding capabilities, enhanced nucleophilicity, and versatile chemical reactivity that collectively modulate interactions with biological targets [5].

The molecular architecture of 2-hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one reveals several pharmacologically relevant features. The compound crystallizes with a six-membered dihydropyrimidine ring adopting a slightly puckered boat conformation, with the hydrazinyl group occupying a pseudo-axial position . This specific spatial orientation positions the hydrazinyl nitrogen atoms optimally for forming multiple hydrogen bonds with biological targets. Spectroscopic characterization (NMR, IR) confirms distinctive features: the N-H stretching vibrations appear at approximately 3242 cm⁻¹, carbonyl stretching at 1640 cm⁻¹, and characteristic C=N stretching at 1473 cm⁻¹ [8] . The propyl substituent at position 6 contributes lipophilic character that potentially enhances membrane permeability, creating a balanced molecular profile suitable for drug development .

Table 1: Molecular Descriptors of 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one

PropertyValueSignificance
Molecular FormulaC₇H₁₂N₄ODefines elemental composition
Molecular Weight168.20 g/molImpacts pharmacokinetic properties
Hydrogen Bond Donors3Enhances target binding interactions
Hydrogen Bond Acceptors3Facilitates solubility and binding
Canonical SMILESCCCC1=CC(=O)NC(=N1)NNStandard molecular representation
InChI KeyJKECXKVCNVYPEG-UHFFFAOYSA-NUnique structural identifier
Topological Polar Surface Area75.4 ŲPredicts membrane permeability

The hydrazinyl group significantly influences the compound's chemical behavior through several distinct reaction pathways. Oxidation reactions represent a particularly important transformation, where controlled oxidation of the hydrazinyl moiety can yield corresponding azo compounds or diazonium intermediates that serve as versatile synthetic precursors [5]. These reactive species enable further structural diversification through azo-coupling reactions with electron-rich aromatic systems, creating extended conjugated frameworks with potential photochemical applications . Condensation reactions constitute another significant pathway, where the nucleophilic terminal nitrogen of the hydrazinyl group readily reacts with carbonyl compounds (aldehydes, ketones) to form hydrazone derivatives [5]. This transformation provides a strategic approach to introduce additional structural diversity while maintaining the core DHPM pharmacophore. Furthermore, the hydrazinyl group participates in substitution reactions with various electrophiles, including acyl chlorides, isocyanates, and alkyl halides, enabling systematic exploration of structure-activity relationships .

In pharmaceutical development contexts, the hydrazinyl substituent confers several mechanistically relevant bioactivity-enhancing properties. Molecular docking studies suggest that the hydrazinyl group facilitates bidentate hydrogen bonding with enzyme active sites, significantly enhancing binding affinity compared to simple amino substituents [5] [7]. This enhanced binding capability is particularly valuable for targeting carbohydrate-metabolizing enzymes, as evidenced by recent investigations into DHPM derivatives as α-glucosidase inhibitors for diabetes management [7]. The electron-donating character of the -NH-NH₂ group modulates electron density throughout the pyrimidine ring, potentially enhancing interactions with electron-deficient regions of biological targets [5]. Additionally, the hydrazinyl moiety may contribute to mechanism-based enzyme inhibition through formation of covalent adducts with pyridoxal phosphate-dependent enzymes or through chelation of metalloenzyme cofactors [5].

The hydrazinyl-functionalized DHPM scaffold demonstrates particular promise in anticancer applications, building upon the established antiproliferative properties of monastrol and related compounds. The hydrazinyl group may enhance activity against cancer-relevant kinases through several mechanisms: (1) formation of critical hydrogen bonds with kinase hinge regions, (2) chelation of magnesium ions in the ATP-binding pocket, and (3) participation in covalent inhibition strategies targeting cysteine residues [1] [5]. Molecular modeling studies position the hydrazinyl nitrogen atoms within hydrogen-bonding distance of key residues in kinesin ATP-binding domains, suggesting a structural basis for improved mitotic kinesin inhibition relative to first-generation DHPM therapeutics [5].

Beyond direct target modulation, the hydrazinyl substituent significantly influences the physicochemical profile of DHPM derivatives. Compared to oxygen-containing analogs (pyrimidinones), hydrazinyl-substituted derivatives demonstrate improved water solubility at physiological pH due to protonation of the hydrazine nitrogen atoms (predicted pKa ≈ 7.2-8.1) . This enhanced solubility profile potentially improves oral bioavailability while maintaining sufficient lipophilicity for membrane penetration, as evidenced by calculated partition coefficients (cLogP ≈ 0.85) that suggest favorable distribution properties . The propyl substituent at position 6 provides balanced lipophilicity that complements the hydrophilic hydrazinyl moiety, creating an optimal logD profile for central nervous system penetration or peripheral target engagement depending on specific therapeutic objectives .

Recent synthetic innovations have further expanded the pharmaceutical utility of hydrazinyl-DHPM hybrids. Advanced multicomponent reactions enable direct incorporation of prefunctionalized hydrazine derivatives into Biginelli-type syntheses, bypassing the need for post-synthetic modification [5] [8]. Solid-phase synthetic approaches facilitate rapid generation of hydrazinyl-DHPM libraries for high-throughput screening against emerging therapeutic targets [5]. Computational studies increasingly guide rational design, with quantitative structure-activity relationship (QSAR) models identifying optimal substitutions at the hydrazinyl nitrogen that balance potency, selectivity, and metabolic stability [5] [7]. These methodological advances position 2-hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one and related compounds as versatile scaffolds capable of addressing diverse therapeutic challenges through targeted molecular design.

Properties

CAS Number

21131-34-0

Product Name

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one

IUPAC Name

2-hydrazinyl-4-propyl-1H-pyrimidin-6-one

Molecular Formula

C7H12N4O

Molecular Weight

168.2

InChI

InChI=1S/C7H12N4O/c1-2-3-5-4-6(12)10-7(9-5)11-8/h4H,2-3,8H2,1H3,(H2,9,10,11,12)

InChI Key

JKECXKVCNVYPEG-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)NC(=N1)NN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.